molecular formula C17H18BrNO4 B279487 N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine

N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine

Cat. No.: B279487
M. Wt: 380.2 g/mol
InChI Key: MQSJMKGUPPMMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine is a complex organic compound that features a benzodioxole ring and a bromodimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Methoxylation: The addition of methoxy groups can be performed using methanol in the presence of a strong acid catalyst.

    Amine Formation: The final step involves the formation of the methanamine group, which can be achieved through reductive amination using suitable reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the function of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline
  • N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-(3-bromo-4,5-dimethoxybenzyl)amine is unique due to the presence of both a bromine atom and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4,5-dimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H18BrNO4/c1-20-16-7-12(5-13(18)17(16)21-2)9-19-8-11-3-4-14-15(6-11)23-10-22-14/h3-7,19H,8-10H2,1-2H3

InChI Key

MQSJMKGUPPMMGK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC

Origin of Product

United States

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